molecular formula C11H11N3O5S B8551268 (3,8-dioxo-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylen-2-yl)methyl methanesulfonate

(3,8-dioxo-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylen-2-yl)methyl methanesulfonate

Cat. No. B8551268
M. Wt: 297.29 g/mol
InChI Key: SAQZMDPXNCOPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08097628B2

Procedure details

Crude (3,8-dioxo-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylen-2-yl)methyl methanesulfonate (6.950 g, 23.38 mmol) was dissolved in dry CH3CN (200 ml) and the mixture was treated with pyridine (7.55 ml, 94.0 mmol) followed by 1,1-dimethylethyl 4-piperidinylcarbamate (10.30 g, 51.4 mmol). The mixture was stirred at reflux under argon for 3 h then at 50° C. over the weekend. The mixture was then stirred at 90° C. for 2 h, then the volatiles were removed under reduced pressure and the residue was partitioned between DCM (600 ml) and water (100 ml). The organic phase was separated and the aqueous phase was extracted with DCM (2×200 ml). The combined organic extracts were washed with water (2×100 ml) dried over anhydrous Na2SO4, filtered and evaporated under reduced pressure to give a dark tan solid; this was taken up in a minimum of 5% MeOH in DCM and applied chromatographed, eluting with 0-10% MeOH in DCM. Appropriate fractions were combined and evaporated under reduced pressure to give the title compound as an amorphous pale tan solid (5.444 g, 57%).
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.55 mL
Type
reactant
Reaction Step Two
Quantity
10.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
57%

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH:7]1[N:17]2[C:18]3[N:9]([C:10](=[O:20])[CH:11]=[CH:12][C:13]=3[N:14]=[CH:15][C:16]2=[O:19])[CH2:8]1)(=O)=O.N1C=CC=CC=1.[NH:27]1[CH2:32][CH2:31][CH:30]([NH:33][C:34](=[O:40])[O:35][C:36]([CH3:39])([CH3:38])[CH3:37])[CH2:29][CH2:28]1.CO>CC#N.C(Cl)Cl>[O:19]=[C:16]1[CH:15]=[N:14][C:13]2=[C:18]3[N:17]1[CH:7]([CH2:6][N:27]1[CH2:28][CH2:29][CH:30]([NH:33][C:34](=[O:40])[O:35][C:36]([CH3:38])([CH3:37])[CH3:39])[CH2:31][CH2:32]1)[CH2:8][N:9]3[C:10](=[O:20])[CH:11]=[CH:12]2

Inputs

Step One
Name
Quantity
6.95 g
Type
reactant
Smiles
CS(=O)(=O)OCC1CN2C(C=CC=3N=CC(N1C23)=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
7.55 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
10.3 g
Type
reactant
Smiles
N1CCC(CC1)NC(OC(C)(C)C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under argon for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at 50° C.
STIRRING
Type
STIRRING
Details
The mixture was then stirred at 90° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between DCM (600 ml) and water (100 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with DCM (2×200 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a dark tan solid
CUSTOM
Type
CUSTOM
Details
applied chromatographed
WASH
Type
WASH
Details
eluting with 0-10% MeOH in DCM
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C1N2C(CN3C(C=CC(N=C1)=C32)=O)CN3CCC(CC3)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.444 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.